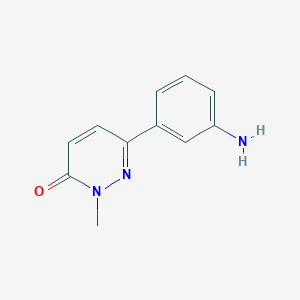

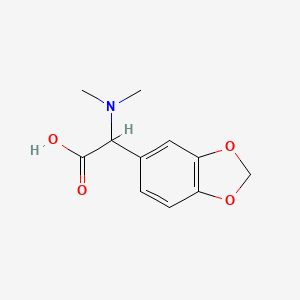

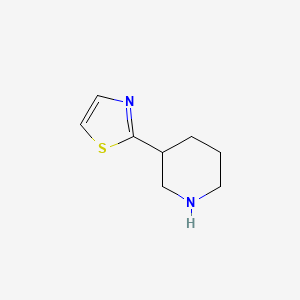

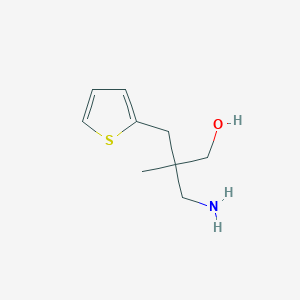

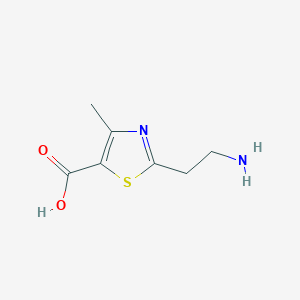

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Peptide nucleic acids (PNAs) are synthetic mimics of DNA in which the deoxyribose phosphate backbone is replaced by a synthetic peptide backbone usually formed from N-(2-amino-ethyl)-glycine units . They are chemically stable and resistant to hydrolytic (enzymatic) cleavage .

Synthesis Analysis

The synthesis of similar compounds often involves the use of amino acids as a promising approach to create chirality and at the same time to obtain realistic models close to the natural copper complexes in proteins .Molecular Structure Analysis

The backbone of PNA displays 2-aminoethyl glycine linkages in place of the regular phosphodiester backbone of DNA, and the nucleotides bases are attached to this backbone at the amino-nitrogens .Chemical Reactions Analysis

Copper complexes with tripodal ligands based on tris (2-pyridylmethyl)-amine (tmpa), tris (2-aminoethyl)amine (tren) and (2-aminoethyl) bis (2-pyridylmethyl)amine (uns-penp) proved to be quite useful in the study of reversible dioxygen binding .Physical And Chemical Properties Analysis

The unique physico-chemical properties of PNAs have led to the development of a variety of research assays .Scientific Research Applications

Regenerative Medicine and Tissue Engineering

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: has been utilized in the synthesis of hydrogels with tunable properties for regenerative medicine. These hydrogels are designed to maintain the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for their therapeutic potential. The hydrogels’ properties, such as swelling, degradation, and rheological behavior, can be adjusted to mimic the in vivo 3D environment, thereby enhancing the cells’ viability and stemness for clinical applications .

Water Treatment

This compound has been incorporated into the design of green water treatment agents. Specifically, it’s used in the synthesis of polyaspartic acid-capped amino acids that act as scale inhibitors. These inhibitors are particularly effective against calcium carbonate and calcium sulfate scales, which are common issues in industrial water systems. The compound’s ability to chelate with calcium ions helps prevent scale formation, thus improving the efficiency and longevity of water treatment facilities .

Pharmacology

In pharmacological research, 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been studied for their modulatory effects on store-operated calcium entry (SOCE) in cells. SOCE plays a significant role in various physiological processes, and its dysregulation is associated with several diseases, including cancers and immunodeficiencies. Modulating SOCE can therefore have therapeutic implications, and this compound’s derivatives are valuable tools in this research area .

Safety and Hazards

Future Directions

The future directions of research on such compounds could involve their use as molecular hybridization probes. Several sensitive and robust PNA-dependent methods have been designed for developing antigene and anticancer drugs, modulating PCR reactions, detecting genomic mutation or labelling chromosomes in situ .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as amines, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Mode of Action

It’s known that similar compounds, such as peptide nucleic acids (pnas), are nucleic acid analogs in which the sugar phosphate backbone of natural nucleic acid has been replaced by a synthetic peptide backbone . PNAs are capable of sequence-specific recognition of DNA and RNA obeying the Watson-Crick hydrogen bonding scheme .

Biochemical Pathways

It’s known that similar compounds, such as phosphonates, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs .

Pharmacokinetics

It’s known that similar compounds, such as 2-aminoethyl methacrylate, are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .

Result of Action

It’s known that similar compounds, such as tyramine, act as a catecholamine releasing agent . Notably, it is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion .

Action Environment

It’s known that similar compounds, such as 2-aminoethyl methacrylate, are used in a wide range of applications, including coatings, adhesives, and medical devices . They are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .

properties

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLULPAZJGCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640627 |

Source

|

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

915921-10-7 |

Source

|

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.